molecular formula C22H34O3 B13390876 Formamidinium Lead Chloride Iodide CAS No. 9012-25-3

Formamidinium Lead Chloride Iodide

Cat. No.: B13390876
CAS No.: 9012-25-3
M. Wt: 346.5 g/mol
InChI Key: DGDSKYGEKMVUCF-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

Formamidinium Lead Chloride Iodide can be synthesized through a solution-based method. The typical procedure involves dissolving formamidinium iodide and lead chloride in a solvent such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO). The solution is then spin-coated onto a substrate and annealed at elevated temperatures to form the perovskite film .

Industrial Production Methods

In industrial settings, the production of this compound involves similar solution-based techniques but on a larger scale. The process is optimized for high throughput and uniformity, ensuring consistent quality of the perovskite films. Techniques such as roll-to-roll processing and vapor deposition are also explored for large-scale production .

Chemical Reactions Analysis

Types of Reactions

Formamidinium Lead Chloride Iodide undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include:

Major Products Formed

The major products formed from these reactions include lead oxide, reduced lead species, and substituted perovskite compounds with different halide compositions .

Mechanism of Action

The mechanism by which Formamidinium Lead Chloride Iodide exerts its effects involves the interaction of its organic and inorganic components. The formamidinium cation stabilizes the perovskite structure, while the lead halide framework facilitates efficient charge transport. The material’s optoelectronic properties are attributed to its ability to absorb light and generate charge carriers, which are then transported through the perovskite lattice .

Comparison with Similar Compounds

Properties

CAS No.

9012-25-3

Molecular Formula

C22H34O3

Molecular Weight

346.5 g/mol

IUPAC Name

(1,7,11-trimethyl-4-propan-2-yl-15-oxabicyclo[12.1.0]pentadeca-4,6,10-trien-2-yl) acetate

InChI

InChI=1S/C22H34O3/c1-15(2)19-12-10-16(3)8-7-9-17(4)11-13-20-22(6,25-20)21(14-19)24-18(5)23/h9-10,12,15,20-21H,7-8,11,13-14H2,1-6H3

InChI Key

DGDSKYGEKMVUCF-UHFFFAOYSA-N

Canonical SMILES

CC1=CCCC(=CC=C(CC(C2(C(O2)CC1)C)OC(=O)C)C(C)C)C

Origin of Product

United States

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